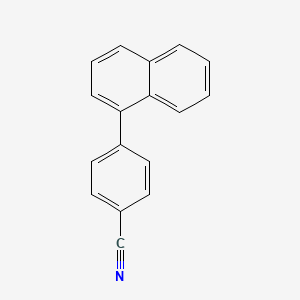

Benzonitrile, 4-(1-naphthalenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C17H11N and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzonitrile, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzonitrile, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)benzonitrile, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature to summarize its biological properties, particularly in relation to anticancer and antioxidant activities.

Chemical Structure and Properties

Benzonitrile, 4-(1-naphthalenyl)- features a naphthalene moiety attached to a benzonitrile group. Its chemical structure can be represented as follows:

Anticancer Activity

The anticancer potential of benzonitrile derivatives has been explored in various studies. A significant study evaluated the antiproliferative activity of several benzonitrile compounds across approximately sixty cell lines from different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The findings indicated that none of the tested compounds exhibited significant cytotoxic activity against the cancer cell lines at a concentration of 10 μM. Specifically, benzonitrile derivatives did not pass secondary screening due to their lack of efficacy in inhibiting cancer cell growth .

Antioxidant Activity

In addition to its anticancer evaluation, the antioxidant properties of benzonitrile derivatives were assessed using various assays including DPPH, ABTS, and FRAP radical scavenging tests. Among the compounds tested, one derivative bearing two chlorine atoms on a phenyl ring demonstrated moderate activity in the β-carotene bleaching test with an IC50 value of 86.21 µg/mL. However, other derivatives showed decreased radical scavenging capabilities when electron-donating groups were present on the phenyl ring .

Case Study 1: Antioxidant Evaluation

A study conducted on a series of benzonitriles highlighted their varying antioxidant activities based on structural modifications. The compound with two chlorine substituents exhibited the highest antioxidant activity (IC50 = 86.21 µg/mL) compared to others which had IC50 values ranging from 219.92 µg/mL to over 891.22 µg/mL depending on their substituents. This suggests that electron-withdrawing groups enhance the antioxidant potential of these compounds .

| Compound Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Benzonitrile (Cl substituted) | 86.21 | Antioxidant |

| Benzonitrile (Electron-donating) | 338.63–682.71 | Antioxidant |

Case Study 2: Inhibition of Apomorphine-Induced Behavior

While not directly related to benzonitrile itself, studies on similar compounds have shown that structural modifications can lead to significant neuroleptic activities. For instance, certain benzamide derivatives demonstrated strong correlations between structure and neuroleptic activity in behavioral models . This suggests that benzonitriles may also exhibit neuroactive properties worth exploring.

Properties

CAS No. |

27331-37-9 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-naphthalen-1-ylbenzonitrile |

InChI |

InChI=1S/C17H11N/c18-12-13-8-10-15(11-9-13)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H |

InChI Key |

MDQFZPMHRMBGBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.